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Introduction
Enantioselective synthesis is a critical field in modern chemistry, particularly in the development

of pharmaceuticals where the chirality of a molecule can dictate its biological activity. The

asymmetric transfer hydrogenation of prochiral ketones to produce chiral secondary alcohols is

a fundamental and widely utilized transformation. This process often employs chiral catalysts to

achieve high enantioselectivity. Among the most successful ligands for these catalysts is (R,R)-

N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN), a derivative of (R,R)-1,2-

diphenylethylenediamine ((R,R)-DPEN). Ruthenium(II) complexes of (R,R)-TsDPEN are highly

effective catalysts for the asymmetric transfer hydrogenation of a broad range of ketones,

affording the corresponding chiral alcohols with high yields and excellent enantiomeric excess.

These application notes provide a detailed protocol for the use of (R,R)-TsDPEN-Ru(II)

catalysts in the enantioselective reduction of ketones, along with quantitative data for various

substrates and a mechanistic overview of the catalytic cycle.

Data Presentation
The following table summarizes the quantitative data for the asymmetric transfer hydrogenation

of various ketones using a Ru(II)-(R,R)-TsDPEN catalytic system. The reactions are typically

performed using a formic acid/triethylamine (HCOOH/NEt3) mixture as the hydrogen source.
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Experimental Protocols
This section provides a detailed methodology for the asymmetric transfer hydrogenation of a

model substrate, acetophenone, using an in-situ prepared Ru(II)-(R,R)-TsDPEN catalyst.
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Materials:

[RuCl2(p-cymene)]2

(R,R)-N-(p-tosyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

Acetophenone

Formic acid (HCOOH)

Triethylamine (NEt3)

Anhydrous Dichloromethane (DCM) or other suitable solvent

Standard laboratory glassware (Schlenk flask, syringes, etc.)

Inert atmosphere (Argon or Nitrogen)

Magnetic stirrer and heating plate

Equipment for reaction monitoring (TLC, GC) and product analysis (chiral HPLC or GC)

Catalyst Preparation (In Situ):

In a Schlenk flask under an inert atmosphere, add [RuCl2(p-cymene)]2 (0.005 mmol) and

(R,R)-TsDPEN (0.012 mmol).

Add 2 mL of the chosen anhydrous solvent (e.g., DCM) to the flask.

Stir the mixture at 40 °C for 30 minutes to generate the active catalyst. The resulting

suspension is used directly in the next step.

General Procedure for Asymmetric Transfer Hydrogenation of Acetophenone:[1]

Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

To the freshly prepared catalyst suspension, add acetophenone (1.0 mmol).
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Add the formic acid/triethylamine mixture (hydrogen source). The optimal ratio of

HCOOH/NEt3 can be varied to optimize results.[1]

Stir the reaction mixture at a controlled temperature (e.g., room temperature or 40 °C).

Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas

Chromatography (GC).

Upon completion, quench the reaction by adding water or a saturated aqueous solution of

NaHCO3.

Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel.

Determine the enantiomeric excess (ee) of the purified (R)-1-phenylethanol by chiral High-

Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Mandatory Visualization
Experimental Workflow

Catalyst Preparation (In Situ) Asymmetric Transfer Hydrogenation Work-up and Purification Analysis

[RuCl2(p-cymene)]2 + (R,R)-TsDPEN Add Anhydrous Solvent Stir at 40°C for 30 min Add AcetophenoneActive Catalyst Add HCOOH/NEt3 Stir at Controlled Temperature Monitor Reaction (TLC/GC) Quench ReactionReaction Complete Extract with Organic Solvent Dry and Concentrate Column Chromatography Determine Enantiomeric Excess (Chiral HPLC/GC)Purified Product

Click to download full resolution via product page

Caption: General workflow for asymmetric transfer hydrogenation.

Signaling Pathway: Catalytic Cycle

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 6 Tech Support

https://pcwww.liv.ac.uk/~jxiao/article/124.pdf
https://www.benchchem.com/product/b1662369?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662369?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


The asymmetric transfer hydrogenation of ketones by Ru(II)-TsDPEN catalysts is understood to

proceed via a metal-ligand bifunctional mechanism.[2] The key steps involve the formation of a

ruthenium-hydride species, transfer of the hydride to the ketone, and regeneration of the

catalyst.
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Caption: Proposed catalytic cycle for ketone hydrogenation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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